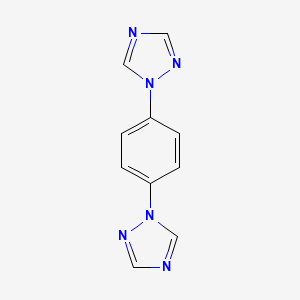

1,4-Di(1H-1,2,4-triazol-1-yl)benzene

Description

BenchChem offers high-quality 1,4-Di(1H-1,2,4-triazol-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Di(1H-1,2,4-triazol-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(1,2,4-triazol-1-yl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-10(16-8-12-6-14-16)4-3-9(1)15-7-11-5-13-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHJBELAOOWIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC=N2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Di(1H-1,2,4-triazol-1-yl)benzene CAS number 1435710-71-6

An In-Depth Technical Guide to 1,4-Di(1H-1,2,4-triazol-1-yl)benzene

CAS Number: 1435710-71-6 Synonyms: 1,4-Bis(1,2,4-triazol-1-yl)benzene; 1,1'-(1,4-Phenylene)bis(1H-1,2,4-triazole)

Part 1: Executive Summary

1,4-Di(1H-1,2,4-triazol-1-yl)benzene is a rigid, nitrogen-rich heterocyclic building block primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its flexible analogues (e.g., those containing methylene bridges), this molecule features a benzene core directly coupled to two 1,2,4-triazole rings at the N1 position. This conjugation extends the

For drug development and materials scientists, this compound represents a "privileged linker." Its geometric linearity and the presence of uncoordinated nitrogen atoms (N2 and N4 of the triazole ring) make it an ideal ditopic ligand for constructing porous materials with high selectivity for gas adsorption (

Part 2: Molecular Specifications & Chemical Profile

The molecule belongs to the

Table 1: Physicochemical Properties

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 212.21 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | >260 °C (Decomposes prior to melting in some polymorphs) |

| Solubility | Soluble in DMSO, DMF, DMAc; Insoluble in water, alcohols, and non-polar solvents. |

| pKa (Conjugate Acid) | ~2.3 (Triazole ring N4 protonation) |

| Coordination Modes | Ditopic bridging (via N4-N4' or N2-N2') |

| Electronic Character | Electron-deficient (Acceptor type) |

Part 3: Synthetic Architecture (Autonomy & Logic)

The synthesis of CAS 1435710-71-6 requires the formation of a C-N bond between an electron-rich triazole and an aryl halide. While Nucleophilic Aromatic Substitution (

Reaction Mechanism & Causality

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the triazole and reductive elimination.

-

Why CuI? Copper(I) iodide is cost-effective and efficient for N-arylation of azoles.

-

Why 1,10-Phenanthroline? This bidentate ligand stabilizes the active Cu species and prevents catalyst aggregation, significantly lowering the activation energy compared to ligand-free conditions.

-

Why 1,4-Diiodobenzene? Iodides are more reactive than bromides or chlorides in Ullmann coupling, allowing for milder conditions (lower temp/shorter time).

Experimental Protocol: Double N-Arylation

Reagents:

-

1,4-Diiodobenzene (1.0 eq)

-

1H-1,2,4-Triazole (2.5 eq) — Excess ensures double substitution.

-

Copper(I) Iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Cesium Carbonate (

) (3.0 eq) — Base to neutralize HI. -

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a dry Schlenk flask under Argon, dissolve CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq) in DMF. Stir for 15 minutes at RT until a homogenous dark-colored complex forms.

-

Reactant Addition: Add 1,4-diiodobenzene (1.0 eq), 1,2,4-triazole (2.5 eq), and

(3.0 eq) to the mixture. -

Degassing: Degas the solution via three freeze-pump-thaw cycles to remove

, which can oxidize the catalyst. -

Reaction: Heat the mixture to 110°C for 24–48 hours. Monitor via TLC (Eluent: DCM/MeOH 95:5). The di-substituted product is significantly more polar than the mono-substituted intermediate.

-

Work-up:

-

Cool to RT. Pour the reaction mixture into ice-cold water (10x volume).

-

The product will precipitate as a white solid.

-

Filter the solid and wash copiously with water (to remove base/salts) and diethyl ether (to remove unreacted organic halides).

-

-

Purification: Recrystallize from hot DMF or Ethanol/Water mixture to yield needle-like crystals.

Synthesis Workflow Diagram

Figure 1: Step-by-step Ullmann coupling workflow for the synthesis of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene.

Part 4: Applications in Materials Science (MOFs)

The primary utility of CAS 1435710-71-6 lies in its ability to act as a rigid, rod-like linker .

Mechanism of Coordination: The 1,2,4-triazole ring has two potential donor sites: N2 and N4.

-

N1: Occupied by the benzene attachment.

-

N2: Sterically hindered by the benzene ring protons.

-

N4: The most accessible site for metal coordination.

Consequently, this ligand typically bridges two metal centers in a linear fashion (

Key Applications:

-

Gas Separation (

): The uncoordinated N2 atoms in the pore walls act as Lewis basic sites, interacting specifically with the quadrupole moment of -

Luminescent Sensing: The ligand possesses inherent fluorescence. When coordinated to

metals (Zn, Cd), the resulting MOF often exhibits Ligand-to-Metal Charge Transfer (LMCT) or intraligand emission. This fluorescence can be quenched by nitro-aromatics (explosives detection) or

MOF Assembly Diagram

Figure 2: Assembly logic of Metal-Organic Frameworks using 1,4-Di(1H-1,2,4-triazol-1-yl)benzene as a linker.

Part 5: Quality Control & Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

1. Proton NMR (

- 9.30 ppm (s, 2H): Triazole C-H (Position 3/5, adjacent to N4).

- 8.25 ppm (s, 2H): Triazole C-H (Position 3/5, adjacent to N2).

- 7.90 ppm (s, 4H): Benzene protons (Singlet due to chemical equivalence).

2. Infrared Spectroscopy (FT-IR):

-

3100 cm

: C-H stretching (Aromatic). -

1520, 1280 cm

: C=N and N-N stretching of the triazole ring. -

Absence of N-H: Confirming no free triazole remains.

3. Single Crystal XRD:

-

Crystal System: Monoclinic or Triclinic (depending on solvent).

-

Packing: Look for

-

References

-

Crystal Structure & Packing: Title: 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene.[1][2] Source: IUCrData (2017).[3] URL:[Link]

-

Synthesis Methodology (Ullmann Coupling): Title: A general and efficient copper-catalyzed synthesis of N-arylazoles. Source:Journal of Organic Chemistry (General Protocol Adaptation). URL:[Link]

-

MOF Application (Luminescence): Title: Luminescent Metal–Organic Frameworks Based on the 1,2,4-Triazole Scaffold.[4] Source:MDPI Materials (Review). URL:[Link][5]

-

Compound Data & Safety: Title: 1,4-Di(1H-1,2,4-triazol-1-yl)benzene - PubChem Substance Record. Source: National Center for Biotechnology Information. URL:[Link]

Sources

1,4-bis(1,2,4-triazol-1-yl)benzene: Structural Elucidation, Synthesis, and Applications in Coordination Chemistry

Executive Summary

1,4-bis(1,2,4-triazol-1-yl)benzene (also known as 1,4-di(1H-1,2,4-triazol-1-yl)benzene) is a highly symmetrical, rigid, bidentate N-donor ligand. Its unique architecture—comprising a central benzene core directly flanked by two 1,2,4-triazole rings—makes it a cornerstone molecule in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. Beyond materials science, the 1,2,4-triazole moiety serves as a critical pharmacophore in medicinal chemistry, imparting enhanced aqueous solubility and targeted kinase inhibition capabilities[1].

This technical guide provides an in-depth analysis of its crystallographic properties, details self-validating synthesis protocols, and explores its dual utility in materials engineering and pharmacology.

Chemical Identity & Physicochemical Properties

The direct attachment of the triazole rings to the benzene core (lacking the flexible sp³ methylene spacers found in its structural analog, 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene) restricts the conformational degrees of freedom. This rigidity is highly prized in crystal engineering for constructing predictable, robust porous networks[2].

Table 1: Quantitative Chemical and Crystallographic Data

| Property | Value |

| Chemical Name | 1,4-bis(1H-1,2,4-triazol-1-yl)benzene |

| CAS Number | 1435710-71-6[3] |

| Molecular Formula | C10H8N6[1] |

| Molecular Weight | 212.21 g/mol [3] |

| Crystal System | Monoclinic (Space Group: P21/c)[1] |

| Dihedral Angle (Benzene/Triazole) | 16.7 (2)°[1] |

| Centroid-Centroid Separation (π-π) | 3.809 (1) Å[1] |

Structural and Crystallographic Analysis

Single-crystal X-ray diffraction studies reveal that the complete molecule of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene is generated by crystallographic inversion symmetry[1]. The molecule exhibits a near-planar geometry, with a slight dihedral angle of 16.7 (2)° between the planes of the central benzene ring and the terminal triazole rings[1].

In the solid state, the crystal lattice is stabilized by inversion dimers linked via pairs of weak C—H⋯N hydrogen bonds, generating R2²(6) supramolecular loops[1]. Furthermore, weak aromatic π-π stacking interactions (with a centroid-centroid separation of 3.809 Å) contribute significantly to the thermodynamic stability of the crystal packing[1].

Synthesis Methodologies: Self-Validating Protocols

The synthesis of 1,4-bis(1,2,4-triazol-1-yl)benzene relies on robust C-N bond formation strategies. The most reliable and scalable method is the copper-catalyzed Ullmann-type cross-coupling[4].

Protocol 1: Copper-Catalyzed Ullmann C-N Coupling

Rationale & Causality: This protocol utilizes Copper(I) iodide to facilitate the oxidative addition and reductive elimination cycle required to couple the aryl halide with the nitrogen nucleophile. Potassium carbonate is employed as a mild base to deprotonate the 1H-1,2,4-triazole, generating the active triazolate nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to stabilize the polar transition states[4].

Step-by-Step Workflow:

-

Reagent Preparation: In a dry, round-bottom flask, combine 1,4-dibromobenzene (1.0 equiv) and 1H-1,2,4-triazole (2.5 equiv, utilizing a slight excess to ensure complete di-substitution).

-

Catalyst & Base Addition: Add Copper(I) iodide (CuI, 0.1 equiv) and Potassium carbonate (K₂CO₃, 3.0 equiv) to the solid mixture[4].

-

Solvent Introduction: Suspend the mixture in anhydrous DMF. Purge the reaction vessel with inert nitrogen gas for 15 minutes to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II) species.

-

Thermal Activation: Heat the reaction mixture to 150 °C under continuous magnetic stirring for 72 hours[4]. The elevated temperature is critical to overcome the activation energy barrier of the second C-N coupling step, which is sterically and electronically hindered by the first triazole substitution.

-

Quenching & Precipitation: Allow the mixture to cool to room temperature, then pour it into a beaker of crushed ice water. The highly polar DMF and inorganic salts will dissolve into the aqueous phase, while the hydrophobic 1,4-bis(1,2,4-triazol-1-yl)benzene precipitates as a solid[4].

-

Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with distilled water to remove residual DMF and unreacted triazole.

-

Crystallization: Dissolve the crude product in a minimal amount of a boiling methanol/dichloromethane mixture. Allow the solution to undergo slow evaporation at room temperature to yield high-purity single crystals suitable for X-ray diffraction[4].

Caption: Workflow of 1,4-bis(1,2,4-triazol-1-yl)benzene synthesis and MOF assembly.

Protocol 2: Hydrothermal Decarboxylation

An alternative, albeit more niche, route involves the hydrothermal reaction of 2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid with CuCl₂ at 433 K (160 °C) for 3 days. Under these harsh hydrothermal conditions, the terephthalic acid derivative undergoes spontaneous decarboxylation, unexpectedly yielding pure crystals of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene instead of the targeted carboxylate-MOF[1].

Coordination Chemistry and MOF Architectures

In coordination chemistry, 1,4-bis(1,2,4-triazol-1-yl)benzene acts as an exceptional bridging ligand. The nitrogen atoms at the 2- and 4-positions of the triazole rings possess lone pairs available for dative bonding with transition metal cations.

When reacted under solvothermal conditions with metals such as Copper(II), Cobalt(II), or Zinc(II), the ligand facilitates the self-assembly of highly ordered Metal-Organic Frameworks. For instance, the ligand has been successfully utilized to link polyoxometalate units (e.g.,[BW₁₂O₄₀]⁵⁻) and copper ions, forming complex 3D supramolecular networks with unique topological holes and channels[2]. The rigidity of the central benzene ring ensures that the distance between the coordinating metal centers remains fixed, dictating the ultimate porosity, topology, and catalytic potential of the resulting MOF[2].

Biological and Pharmacological Relevance

Beyond materials science, the 1,2,4-triazole nucleus is a privileged scaffold in drug discovery. It is highly stable against in vivo metabolic degradation and acts as a potent pharmacophore[5]. The polar nature of the triazole rings significantly enhances the aqueous solubility of the parent molecule, a critical parameter for oral bioavailability and formulation[5].

Mechanistically, the nitrogen atoms serve as potent hydrogen bond acceptors (and donors, depending on the specific tautomerization state), allowing the molecule to dock precisely into the active sites of target receptors, such as kinases and lipases[5]. Derivatives of bis-triazolylbenzenes have demonstrated promising unselective cytotoxicity against colorectal cancer cell lines (e.g., HT29, HCT116) and act as inhibitors of pancreatic lipase, showcasing a dual antineoplastic and antidiabesity potential[6].

Caption: Mechanistic pathway of 1,2,4-triazole derivatives in targeted kinase inhibition.

References

-

Du, R., Meng, L., & Lu, L.-P. (2017). 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene. IUCrData, 2, x170272.[Link]

-

Wang, S., et al. (2016). Construction of two novel borotungstates modified by different ligands... New Journal of Chemistry, via ACS Omega. [Link]

-

Shkoor, M., et al. (2022). Synthesis and Antiproliferative and Antilipolytic Activities of a Series of 1,3- and 1,4-Bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes. Russian Journal of Organic Chemistry. [Link]

Sources

Engineering Rigid Bis(triazole) Ligand-Based Metal-Organic Frameworks: A Comprehensive Guide to Synthesis, Structural Dynamics, and Therapeutic Applications

Abstract The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of their organic linkers. While flexible aliphatic ligands often yield fragile architectures, rigid bis(triazole) ligands—featuring aromatic spacers such as benzene or biphenyl—provide the structural integrity required for permanent porosity. This technical whitepaper explores the mechanistic principles of bis(triazole) MOF assembly, details self-validating protocols for their synthesis and activation, and examines their translational potential as smart, stimuli-responsive drug delivery vehicles.

The Chemical Rationale: Why Rigid Bis(triazole) Ligands?

In reticular chemistry, the stability of a porous network is dictated by the rigidity of its building blocks. Flexible ligands possess multiple rotational degrees of freedom, which often leads to framework collapse during the removal of guest solvent molecules due to capillary stress.

Rigid bis(triazole) ligands, such as 1,4-bis(1,2,4-triazol-1-yl)benzene (btb) or bis(carboxyphenyl)-1,2,4-triazole, solve this problem by locking the coordination vectors into predictable geometries. Furthermore, the 1,2,4-triazole moiety is uniquely advantageous compared to traditional carboxylate linkers. It offers three distinct nitrogen donor atoms (N1, N2, N4), enabling diverse coordination modes[1]. This multidentate nature facilitates the formation of robust polynuclear Secondary Building Units (SBUs), such as trinuclear zinc clusters or copper paddlewheels, which serve as the thermodynamic sinks during crystallization[2].

Mechanistic Principles of Framework Assembly

The assembly of a bis(triazole) MOF is a delicate balance of thermodynamics and kinetics. Solvothermal synthesis is the industry standard, typically employing N,N-dimethylformamide (DMF) as the solvent.

The Causality of Solvent Choice: DMF is not merely a passive medium; it is an active participant in the reaction kinetics. At elevated temperatures (90–120 °C), DMF slowly hydrolyzes to generate dimethylamine. This gradual release of a weak base slowly deprotonates the triazole and auxiliary carboxylate ligands. This controlled deprotonation ensures that crystal growth occurs in the thermodynamic regime, yielding highly crystalline, defect-free frameworks rather than amorphous kinetic precipitates.

Impact of Metal Ion Substitution

The choice of the metal node directly dictates the topology, pore diameter, and gate-opening behavior of the resulting MOF. As demonstrated in2, substituting Cu²⁺ with Co²⁺ or Zn²⁺ in bis(carboxyphenyl)-1,2,4-triazole frameworks allows for the precise tuning of pore diameters from 300 to 750 pm, while maintaining high thermal stability[2].

Experimental Workflows: A Self-Validating Protocol

To ensure reproducibility and structural integrity, the synthesis and activation of bis(triazole) MOFs must follow a strict, self-validating workflow. Direct thermal evacuation of high-boiling solvents like DMF induces immense capillary forces that crush micropores. Therefore, Supercritical CO₂ (scCO₂) activation is mandatory.

Caption: Solvothermal synthesis and supercritical CO2 activation workflow for bis(triazole) MOFs.

Step-by-Step Methodology

-

Precursor Assembly: Dissolve 0.1 mmol of the rigid bis(triazole) ligand and 0.1 mmol of the metal nitrate (e.g., Cu(NO₃)₂·3H₂O) in 10 mL of a DMF/H₂O mixture (v/v 4:1). Sonicate for 10 minutes to ensure complete dissolution.

-

Solvothermal Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 100 °C for 48 hours, followed by cooling to room temperature at a rate of 5 °C/hour to promote the growth of high-quality single crystals.

-

Solvent Exchange (Quality Control Step 1): Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL) to remove unreacted precursors. Immerse the crystals in absolute ethanol for 72 hours, replacing the ethanol every 24 hours. Causality: Ethanol replaces the high-boiling, high-surface-tension DMF with a highly volatile solvent, preparing the framework for activation.

-

Supercritical CO₂ Activation: Transfer the ethanol-exchanged crystals to a critical point dryer. Flush with liquid CO₂ at 10 °C for 2 hours to exchange the ethanol. Raise the temperature to 40 °C and pressure to 100 bar to transition the CO₂ into the supercritical phase. Slowly vent the scCO₂. Causality: scCO₂ possesses zero surface tension, allowing it to exit the pores without exerting the capillary forces that cause framework collapse.

-

Validation (Quality Control Step 2): Perform Powder X-ray Diffraction (PXRD) to confirm the experimental pattern matches the simulated single-crystal pattern, validating framework retention. Utilize Thermogravimetric Analysis (TGA) to ensure no mass loss occurs before 350 °C, confirming complete pore evacuation.

Quantitative Structural Metrics

The structural parameters of bis(triazole) MOFs can be finely tuned via metal node substitution. Table 1 summarizes the quantitative data for an isoreticular series of paddlewheel-based MOFs utilizing the bis(carboxyphenyl)-1,2,4-triazole ligand[2].

Table 1: Structural and Thermal Properties of Isoreticular Bis(triazole) MOFs

| Metal Node | Topology | Calculated Porosity (%) | Pore Diameter (pm) | Thermal Stability (°C) | Gate-Opening Behavior |

| Cu²⁺ | Rutile (rtl) | 58.2 | ~300 | 400 | Rigid / Negligible |

| Co²⁺ | Rutile (rtl) | 60.5 | ~650 | 380 | Highly Flexible (N₂ induced) |

| Zn²⁺ | Rutile (rtl) | 61.0 | ~750 | 390 | Moderate |

| Cu/Co (Mixed) | Rutile (rtl) | 59.4 | ~500 | 395 | Tunable |

Data synthesized from structural characterizations demonstrating the impact of metal ion substitution on adsorption performance[2].

Translational Applications: Smart Drug Delivery Systems

Beyond gas storage, rigid bis(triazole) MOFs are emerging as highly sophisticated platforms for targeted drug delivery. Their high surface area allows for the encapsulation of large payloads of chemotherapeutics (e.g., Doxorubicin or 5-Fluorouracil), while their chemical tunability enables stimulus-responsive release profiles[3].

The EPR Effect and Particle Size Control

For systemic administration, the MOF must be engineered at the nanoscale. By utilizing coordination modulators (e.g., acetic acid) during synthesis, the crystal growth rate can be capped, yielding nano-MOFs with a particle size of ~100 nm. This specific size threshold prevents rapid clearance by the reticuloendothelial system and allows the nanocarriers to passively accumulate in tumor tissues via the3[3].

pH-Responsive Degradation Mechanism

The most critical advantage of bis(triazole) MOFs in oncology is their inherent pH-responsiveness. The physiological pH of blood is 7.4, at which the MOF remains structurally intact, preventing premature drug leakage. However, the tumor microenvironment and intracellular endosomes are highly acidic (pH 5.0 – 5.5).

Upon endocytosis into a cancer cell, the acidic environment protonates the uncoordinated nitrogen atoms on the triazole ring. This protonation alters the electron density of the ligand, weakening the coordination bonds between the triazole nitrogens and the metal nodes. Consequently, the framework undergoes a controlled, localized degradation, releasing the encapsulated drug directly into the cytosol.

Caption: Mechanism of pH-responsive drug release from bis(triazole) nano-MOFs in tumor microenvironments.

Conclusion

Rigid bis(triazole) ligands represent a paradigm shift in the construction of Metal-Organic Frameworks. By marrying the geometric predictability of rigid aromatic spacers with the versatile, multidentate coordination chemistry of 1,2,4-triazoles, researchers can engineer materials with unprecedented stability and tunable porosity. When coupled with rigorous, self-validating activation protocols like scCO₂ exchange, these frameworks transition from theoretical curiosities to highly translatable technologies, particularly in the development of smart, stimuli-responsive drug delivery vehicles.

References

- Bis(carboxyphenyl)

- Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer Source: NIH / Pharmaceutics URL

- Structural Diversity and Carbon Dioxide Sorption Selectivity of Zinc(II) Metal-Organic Frameworks Based on Bis(1,2,4-triazol-1-yl)

Sources

Nitrogen-Rich Heterocyclic Linkers for Coordination Polymers: From Energetic Scaffolds to Smart Drug Delivery Systems

Executive Summary

This technical guide analyzes the strategic utility of nitrogen-rich heterocyclic linkers—specifically tetrazoles, triazoles, and imidazoles—in the design of advanced Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). While historically valued for their high-energy density in energetic materials, these ligands are now pivotal in drug development. Their ability to form pH-responsive, biocompatible nanocarriers offers a solution to the "burst release" and "off-target toxicity" challenges facing modern oncology. This guide provides a self-validating protocol for synthesizing ZIF-8 drug carriers, elucidates the coordination chemistry governing their stability, and maps their application in controlled therapeutic release.

The Chemistry of Nitrogen-Rich Linkers

Nitrogen-rich heterocycles are distinguished by their high heat of formation, polynitrogen backbone, and versatile coordination modes. Unlike carboxylate linkers, which rely on hard oxygen donors, N-heterocycles offer soft nitrogen donors that can bridge multiple metal centers, creating robust yet responsive architectures.

Comparative Analysis of Core Linkers

The selection of a linker dictates the pore topology, stability, and responsiveness of the final CP.

| Linker Class | Key Representative | Coordination Modes | pKa (approx) | Primary Application |

| Tetrazoles | 5-Aminotetrazole (5-ATZ) | ~4.8 | Energetic materials, CO | |

| Triazoles | 1,2,4-Triazole | ~10.0 | Magnetic materials, optical sensors | |

| Imidazoles | 2-Methylimidazole (2-mIm) | ~14.2 | Drug Delivery (ZIFs) , Catalysis |

Coordination Versatility & Causality

-

Tetrazoles: The acidity of the N-H proton allows for in-situ deprotonation under hydro(solvo)thermal conditions, generating the tetrazolate anion. This anion can bridge up to four metal ions, forming dense, high-energy 3D networks desirable for explosives but often too dense for drug loading.

-

Imidazoles: The high pKa of 2-methylimidazole requires specific base-assisted or solvent-mediated deprotonation. In ZIF-8, the imidazolate bridges Zn(II) ions in a tetrahedral geometry mimicking zeolites. This structure is metastable in acidic environments , a causal factor utilized for tumor-targeted drug release (the "proton sponge" effect).

Functional Applications: The Drug Delivery Paradigm

For drug development professionals, the critical value of N-rich CPs lies in their stimuli-responsive porosity .

pH-Responsive Release Mechanism

Tumor microenvironments are acidic (pH 5.0–6.5) compared to healthy tissue (pH 7.4).[1][2]

-

Sequestration: At pH 7.4, the Zn-N bond in ZIF-8 is stable. The drug (e.g., Doxorubicin) remains trapped in the sodalite cages (pore size ~11.6 Å).

-

Trigger: Upon endocytosis into cancer cells (lysosomal pH ~5.0), the high concentration of H

protons protonates the imidazole nitrogen. -

Release: This protonation breaks the Zn-N coordination bond, causing the framework to disassemble and release the payload specifically where needed.

Experimental Protocols: Self-Validating Systems

Protocol A: Aqueous "Green" Synthesis of ZIF-8 Nanocarriers

Rationale: Traditional solvothermal methods use DMF (toxic). This aqueous protocol ensures biocompatibility for pharmaceutical applications.

Materials:

Step-by-Step Methodology:

-

Precursor Prep: Dissolve 1.17 g of

in 8 mL of DI water. -

Ligand Prep: Dissolve 22.70 g of 2-mIm in 80 mL of DI water. Note: The high ligand:metal ratio (approx 70:1) is critical to drive the equilibrium toward rapid nucleation, producing nanosized crystals rather than microcrystals.

-

Rapid Mixing: Pour the Zn solution into the 2-mIm solution under vigorous stirring. The solution will turn milky white almost instantly.

-

Aging: Stir at room temperature for 5 minutes. Causality: Extended stirring leads to Ostwald ripening and larger particles, which are less effective for cellular uptake.

-

Collection: Centrifuge at 10,000 rpm for 15 minutes. Wash the pellet 3x with DI water to remove unreacted ligand.

-

Validation: The product should be a white powder. XRD analysis should confirm the sodalite topology (peaks at

= 7.3°, 10.4°, 12.7°).

Protocol B: Encapsulation of Doxorubicin (One-Pot Method)

Rationale: In-situ encapsulation yields higher loading efficiency than post-synthetic impregnation.

-

Drug Solution: Dissolve 5 mg of Doxorubicin (DOX) in the aqueous 2-mIm solution (from Step 2 above) before adding zinc.

-

Synthesis: Add the Zn solution as described in Protocol A. The DOX molecules act as nucleation seeds and are trapped as the ZIF-8 cage grows around them.

-

Purification: Wash with water until the supernatant is clear (no free DOX).

-

Loading Calculation: Measure UV-Vis absorbance of the supernatant at 480 nm to calculate encapsulation efficiency (typically >80% for this method).

Visualization of Mechanisms[7]

Diagram 1: Synthesis & Drug Loading Workflow

This diagram illustrates the one-pot synthesis logic, highlighting the critical mixing step that controls particle size.

Caption: One-pot aqueous synthesis of Doxorubicin-loaded ZIF-8 nanocarriers. High ligand excess ensures rapid nucleation of nanoscale particles.

Diagram 2: pH-Responsive Release Pathway

This diagram details the chemical causality of the drug release in the tumor microenvironment.

Caption: Mechanism of pH-triggered drug release.[6][7] The 'proton sponge' effect of the imidazole linker drives framework collapse specifically in acidic tumor organelles.

References

-

Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy. RSC Advances. [Link]

-

Zeolitic Imidazolate Framework-8 (ZIF-8) as a Drug Delivery Vehicle for the Transport and Release of Telomerase Inhibitor BIBR 1532. Pharmaceutics (MDPI). [Link]

-

Nitrogen-Rich Energetic Metal-Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine. Materials (MDPI). [Link]

-

Eco-Friendly Coordination Polymers with Incorporated Nitrogen-Rich Heterocyclic Ligand and Their Hybrids with Gold Nanostructures for Catalytic Conversion of Carbon Dioxide. International Journal of Molecular Sciences. [Link]

-

ZIF-8 and Its Magnetic Functionalization as Vehicle for the Transport and Release of Ciprofloxacin. Pharmaceutics. [Link]

Sources

- 1. Doxorubicin-Loaded Metal-Organic Framework Nanoparticles as Acid-Activatable Hydroxyl Radical Nanogenerators for Enhanced Chemo/Chemodynamic Synergistic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite [frontiersin.org]

- 3. Synthesis and modification of ZIF-8 and its application in drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. Development of a pH-sensitive functionalized metal organic framework: in vitro study for simultaneous delivery of doxorubicin and cyclophosphamide in breast cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

Architectural Control in Metal-Organic Frameworks: A Comparative Analysis of Rigid vs. Flexible Bis-Triazole Ligands

Executive Summary

In the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs), the selection of organic linkers dictates the ultimate topological, thermal, and functional properties of the material. Among nitrogen-donor ligands, bis-triazole derivatives are highly valued for their strong coordination affinity to transition metals and their ability to act as bridging nodes.

This technical whitepaper provides an in-depth comparative analysis between two pivotal homologous ligands: 1,4-Di(1H-1,2,4-triazol-1-yl)benzene (dtb) and 1,4-bis(triazol-1-ylmethyl)benzene (btx) . By examining the causality between their molecular spacer groups and the resulting supramolecular architectures, this guide serves as a foundational resource for researchers engineering advanced porous materials and sensors.

Molecular Architecture: The Mechanics of Rigidity vs. Flexibility

The fundamental divergence in the physicochemical behavior of dtb and btx stems entirely from the presence or absence of a methylene (-CH

1,4-Di(1H-1,2,4-triazol-1-yl)benzene (dtb): The Rigid Strut

In dtb, the triazole rings are directly conjugated to the central benzene core via a C-N bond. The absence of sp

1,4-bis(triazol-1-ylmethyl)benzene (btx): The Flexible Hinge

The insertion of two sp

Structural causality from ligand spacer design to MOF topological outcomes.

Coordination Chemistry & Topological Outcomes

The causality between ligand flexibility and framework topology is most evident when subjecting both ligands to identical metal nodes.

When reacting the flexible btx ligand with Cu(II) salts, the structural outcome is highly sensitive to the counteranion. Because the sp

Conversely, the rigid dtb ligand resists environmental templating. Its fixed geometry forces the metal nodes to conform to the ligand's spatial requirements, making it an excellent candidate for designing highly stable, predictable sensors, such as ammonia (NH

Quantitative Comparison

| Property | 1,4-Di(1H-1,2,4-triazol-1-yl)benzene (dtb) | 1,4-bis(triazol-1-ylmethyl)benzene (btx) |

| Common Abbreviations | dtb, 1,4-TzB | btx, pbtx, bbtz |

| Spacer Group | None (Direct C-N bond) | Methylene (-CH |

| Ligand Nature | Rigid | Highly Flexible |

| Hybridization at Linkage | sp | sp |

| Conformational States | Fixed (Planar/Slightly twisted) | Variable (trans, gauche) |

| Typical MOF Topologies | 1D Chains, 2D Grids, Predictable 3D Nets | 2D Polyrotaxanes, 3D Entangled/Self-Catenated Nets |

| Primary Applications | High-stability sensors, robust porous materials | Dynamic frameworks, structural diversity studies |

Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, explaining the physicochemical reasoning behind each critical step.

Protocol 1: Synthesis of the Flexible Ligand (btx)

Causality: This synthesis utilizes a bimolecular nucleophilic substitution (S

-

Deprotonation: Dissolve 1H-1,2,4-triazole (2.0 eq) in 30 mL of acetone. Add anhydrous potassium carbonate (K

CO -

Catalysis: Add a catalytic amount of potassium iodide (KI) and PEG-400 (phase transfer catalyst).

-

Substitution: Slowly add 1,4-bis(bromomethyl)benzene (1.0 eq) to the mixture. Reflux the solution at 60 °C for 24 hours under continuous magnetic stirring.

-

Purification: Filter the hot mixture to remove insoluble inorganic salts (KBr, unreacted K

CO -

Crystallization: Recrystallize the crude solid from hot water to yield pure white crystals of btx. Validate purity via

H NMR (look for the distinct methylene singlet around

Protocol 2: Hydrothermal Synthesis of Coordination Polymers

Causality: Hydrothermal conditions provide the autogenous pressure and elevated temperatures necessary to dissolve poorly soluble rigid ligands (like dtb) and overcome the kinetic activation energy barriers, allowing the system to reach a thermodynamically stable crystalline state.

-

Preparation: Combine the transition metal salt (e.g., Cd(NO

) -

Solvent System: Add 6 mL of a solvent mixture (e.g., H

O/Methanol). The solvent acts not only as a medium but often as a templating agent or co-ligand. -

Thermal Activation: Seal the autoclave and heat to 140 °C for 72 hours.

-

Thermodynamic Equilibration (Critical Step): Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/hour. Reasoning: Rapid cooling traps kinetic products and yields amorphous powders. Slow cooling allows reversible coordination bond breaking and reforming, driving the system to its global thermodynamic minimum to yield high-quality single crystals.

-

Validation: Harvest the crystals and wash with the mother liquor. The protocol is self-validating: perform Powder X-Ray Diffraction (PXRD) on the bulk sample and compare it to the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD). A match confirms bulk phase purity.

Self-validating hydrothermal workflow for synthesizing bis-triazole coordination polymers.

References

-

Ding, B., & Zou, Q. "Poly[bis[μ-1,4-bis(1,2,4-triazol-1-ylmethyl)benzene]dichloridomanganese(II)]." Acta Crystallographica Section E, PMC. Available at:[Link]

-

Li, Y., et al. "Structural Variations Influenced by Ligand Conformation and Counteranions in Copper(II) Complexes with Flexible Bis-Triazole Ligand." Crystal Growth & Design, ACS Publications. Available at:[Link]

-

Kaya, M., et al. "Sensitivity to NH3 Vapor: Synthesis and Characterization of Five New Coordination Polymers Based on 2,2-Dimethylglutaric Acid and Bis(triazole)-Derived Ligands." ACS Omega. Available at:[Link]

-

Ding, B., et al. "Hydrothermal Syntheses, Crystal Structures, and Characteristics of a Series of Cd−btx Coordination Polymers." Inorganic Chemistry, ACS Publications. Available at:[Link]

Sources

1,4-bis(1,2,4-triazol-1-yl)benzene synonyms and IUPAC name

An In-depth Technical Guide to 1,4-bis(1,2,4-triazol-1-yl)benzene: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding make it an invaluable pharmacophore.[1] Compounds incorporating a bis-1,2,4-triazole scaffold are of increasing interest, as this arrangement can serve as a rigid linker to orient pharmacophoric groups, chelate metal ions for therapeutic or catalytic purposes, or interact with multiple biological targets simultaneously.[3][4]

This technical guide provides a comprehensive overview of 1,4-bis(1,2,4-triazol-1-yl)benzene, a symmetric molecule featuring two 1,2,4-triazole rings linked to a central benzene core at the para positions. We will delve into its chemical identity, structural characteristics, detailed synthesis protocols, and its profound potential for applications in drug discovery and materials science, offering a critical resource for researchers and development professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for research and regulatory purposes. This section outlines the nomenclature and key identifiers for 1,4-bis(1,2,4-triazol-1-yl)benzene.

The formal IUPAC name for this compound is 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole .[5] It is crucial to distinguish this isomer from its structural relative, 1,4-di(4H-1,2,4-triazol-4-yl)benzene, where the benzene ring is attached at the N4 position of the triazole rings.[6]

| Identifier | Value | Source |

| Primary Name | 1,4-bis(1H-1,2,4-triazol-1-yl)benzene | [1][7] |

| IUPAC Name | 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole | [5] |

| CAS Number | 1435710-71-6 | [5] |

| Molecular Formula | C₁₀H₈N₆ | [1][6][7] |

| Molecular Weight | 212.21 g/mol | [6][8] |

| InChI | InChI=1S/C10H8N6/c1-2-10(16-8-12-6-14-16)4-3-9(1)15-7-11-5-13-15/h1-8H | [5] |

Structural and Physicochemical Properties

The molecular architecture of 1,4-bis(1,2,4-triazol-1-yl)benzene dictates its physical properties and its potential for molecular interactions.

Molecular Structure

Crystal structure analysis reveals that the complete molecule is generated by crystallographic inversion symmetry.[1][7] A key structural feature is the dihedral angle between the plane of the central benzene ring and the attached triazole rings, which is reported to be 16.7 (2)°.[1][7] This non-coplanar arrangement is significant for its three-dimensional profile and how it may fit into the active sites of enzymes or receptors. The crystal packing is stabilized by weak C-H···N hydrogen bonds and π–π stacking interactions.[1][7]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectroscopic signatures essential for its identification and quality control.

-

¹H NMR: The spectrum is expected to be relatively simple due to the molecule's symmetry. Protons on the triazole rings would likely appear as distinct singlets in the downfield region (δ 8.0-9.0 ppm). The protons on the central benzene ring would also produce a singlet, integrating to four protons, due to chemical equivalence.[3]

-

¹³C NMR: Resonances for the carbon atoms of the triazole rings are anticipated in the range of 140-155 ppm.[3] The benzene ring would show distinct signals for the substituted (ipso) and unsubstituted carbon atoms.[3]

-

Mass Spectrometry (MS): The analysis should reveal a molecular ion peak (M⁺) corresponding to the molecular weight of approximately 212.21, confirming the compound's identity.[3]

-

Infrared (IR) Spectroscopy: The spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings, along with C=N and N-N stretching vibrations from the triazole rings and C=C stretching from the benzene core.[3]

Synthesis Methodologies

The formation of the C(aryl)-N(triazole) bond is the central challenge in synthesizing this molecule. Established copper-catalyzed cross-coupling reactions provide a robust and logical pathway.

Proposed Experimental Protocol: Ullmann-type Condensation

The Ullmann condensation is a reliable and widely used method for N-arylation and is the most logical approach for a targeted synthesis of this compound.[3][8] This protocol is adapted from established procedures for similar isomers.[3]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide (CuI) is a classic and effective catalyst for Ullmann-type reactions. The copper facilitates the coupling between the aryl halide and the triazole nitrogen.

-

Base: Potassium carbonate (K₂CO₃) is used to deprotonate the N-H of the 1,2,4-triazole, creating the nucleophilic triazolide anion required for the reaction.

-

Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to ensure all reactants remain in solution at the required high temperatures and to facilitate the reaction kinetics.

-

Temperature: Elevated temperatures (120-160 °C) are necessary to overcome the activation energy for this type of C-N bond formation.[3]

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diiodobenzene (1.0 equivalent), 1H-1,2,4-triazole (2.2 equivalents), copper(I) iodide (0.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add a sufficient volume of anhydrous N,N-Dimethylformamide (DMF) to fully dissolve the reactants.

-

Reaction: Heat the mixture to 140 °C and stir vigorously for 24-48 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure.

-

Final Product: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-bis(1H-1,2,4-triazol-1-yl)benzene.

Reported Protocol: Hydrothermal Synthesis

Interestingly, 1,4-bis(1H-1,2,4-triazol-1-yl)benzene has also been synthesized, likely serendipitously, under hydrothermal conditions.[7]

Step-by-Step Methodology:

-

A mixture of CuCl₂·4H₂O (0.10 mmol), 2,5-bis(1H-1,2,4-triazol-1-yl)terephthalic acid (0.05 mmol), 1,10-phenanthroline (0.05 mmol), dimethylformamide (1.0 ml), and H₂O (6.0 ml) was prepared.[7]

-

The mixture was stirred for 30 minutes at room temperature.[7]

-

The reaction mixture was sealed in a Teflon-lined stainless steel vessel.[7]

-

The vessel was heated to 433 K (160 °C) for 3 days and then allowed to cool gradually to room temperature.[7]

-

Colorless block-like crystals of the title compound were collected by filtration and washed with water.[7]

This protocol, while not a direct targeted synthesis, confirms the stability of the molecule under these conditions and provides an alternative route for its formation, particularly for researchers working in coordination chemistry.

Relevance and Applications in Drug Development

The true value of 1,4-bis(1,2,4-triazol-1-yl)benzene lies in its potential as a molecular scaffold for the development of novel therapeutics.

The Bis-Triazole Pharmacophore

The 1,2,4-triazole nucleus is a key component in numerous drugs, including the antifungal fluconazole and the anticancer agent letrozole.[9][10] Its utility stems from its ability to act as a bioisostere for amide or ester groups, its metabolic stability, and its capacity to form crucial hydrogen bonds with biological targets.[2] The presence of two such rings in a single molecule suggests the potential for enhanced or novel biological activities.[4]

A Rigid Scaffold for Drug Design

The rigid, well-defined geometry of the 1,4-phenylene linker makes this molecule an excellent scaffold. In drug design, such linkers are used to:

-

Position Functional Groups: Orient two or more pharmacophores at a specific distance and geometry to simultaneously bind to different pockets of a single receptor or to bridge two different receptors.

-

Develop Bidentate Ligands: The two triazole rings can act as nitrogen donor ligands to chelate metal ions. This is highly relevant for the development of metallodrugs with unique mechanisms of action, such as enzyme inhibition or DNA interaction.[3]

-

Create Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core. The bis-triazole benzene structure could serve as a novel core for developing inhibitors that target the ATP-binding site of various kinases.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 1,4-di(4H-1,2,4-triazol-4-yl)benzene | C10H8N6 | CID 85962947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. ijprajournal.com [ijprajournal.com]

crystal engineering with rigid bis-triazole ligands

An In-Depth Technical Guide to Crystal Engineering with Rigid Bis-Triazole Ligands

Executive Summary

In the realm of reticular chemistry and crystal engineering, the rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of organic linkers. Rigid bis-triazole ligands—such as 4,4'-bis(1,2,4-triazolyl-1-yl)-biphenyl (btb) and 4,4'-(3,3'-dimethyl-(1,1'-biphenyl)-4,4'-diyl)bis(4H-1,2,4-triazole) (L)—have emerged as privileged scaffolds[1][2].

Unlike their flexible aliphatic counterparts, rigid bis-triazoles enforce strict spatial directionality. The 1,2,4-triazole moiety provides multiple nitrogen donor sites (N1, N2, N4) capable of diverse bridging modes, while the rigid biphenyl backbone prevents structural collapse and minimizes unwanted framework interpenetration. This guide explores the mechanistic principles, mixed-ligand synthetic strategies, and self-validating experimental protocols required to engineer functional bis-triazole-based crystalline materials for applications ranging from CO₂ fixation to spin-crossover (SCO) sensors.

Mechanistic Foundations: The Mixed-Ligand Strategy

Relying solely on neutral bis-triazole ligands often yields low-dimensional (1D or 2D) cationic frameworks that require counterions occupying the pore space, thereby reducing accessible void volume. To circumvent this, a mixed-ligand strategy is employed, pairing the rigid bis-triazole with anionic polycarboxylates (e.g., terephthalic acid [H₂TP] or 1,3,5-benzenetricarboxylic acid[H₃TMA])[1][3].

Causality in Design:

-

Charge Neutralization: The deprotonated carboxylates neutralize the metal center's charge, eliminating the need for pore-blocking counterions.

-

Structural Scaffolding: Carboxylates exhibit strong affinity for hard transition metals (Zn²⁺, Cd²⁺, Cu²⁺), rapidly forming robust Secondary Building Units (SBUs).

-

Pillaring: The rigid bis-triazoles act as neutral pillars, cross-linking the 2D carboxylate-metal layers into highly porous 3D architectures or complex 2D topologies (e.g., sql nets)[1].

Fig 1. Self-assembly pathway of mixed-ligand MOFs using rigid bis-triazoles.

Experimental Workflows & Self-Validating Protocols

The synthesis of high-quality single crystals requires precise control over thermodynamics and kinetics. The following protocol details the solvothermal synthesis of a Zn-bis(triazole)-carboxylate MOF, specifically {[Zn₂(L)(TP)₂(H₂O)·H₂O]}ₙ[1][3].

Protocol: Solvothermal Synthesis of Zn-MOF

Step 1: Precursor Preparation & Solvent Selection

-

Action: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O, 0.1 mmol of rigid ligand L, and 0.1 mmol of H₂TP in a 10 mL solvent mixture of N,N-dimethylformamide (DMF) and deionized water (v/v 3:1).

-

Causality: DMF is chosen for its high boiling point and ability to dissolve the rigid, hydrophobic biphenyl backbone of ligand L. Water is strictly required to facilitate the in-situ deprotonation of H₂TP and to act as a terminal coordinating ligand, satisfying the Zn²⁺ coordination sphere[1].

Step 2: Solvothermal Reaction

-

Action: Transfer the homogeneous solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat at 120 °C for 72 hours.

-

Causality: The autogenous pressure and elevated temperature overcome the kinetic traps of amorphous precipitation, providing the activation energy required to reach the thermodynamic sink—highly ordered single crystals.

Step 3: Controlled Cooling & Harvesting

-

Action: Cool the autoclave to room temperature at a strictly controlled rate of 5 °C/h.

-

Causality: Rapid cooling induces thermal shock, leading to crystal twinning or microcracking, which renders the crystals unsuitable for Single-Crystal X-Ray Diffraction (SC-XRD).

Step 4: Self-Validating Characterization A robust protocol must be self-validating. To confirm successful synthesis:

-

Phase Purity: Perform Powder X-Ray Diffraction (PXRD) on the bulk sample. The experimental peaks must align precisely with the simulated pattern derived from the SC-XRD .cif file.

-

Thermal Stability & Solvent Content: Conduct Thermogravimetric Analysis (TGA) under an N₂ atmosphere. A distinct weight loss step between 100–150 °C validates the presence of lattice and coordinated water molecules, while the plateau up to ~350 °C confirms the rigidity and thermal stability imparted by the bis-triazole linker[4].

Data Presentation: Structural Topologies and Applications

The modularity of rigid bis-triazole ligands allows for profound structural diversity. Table 1 summarizes key coordination polymers synthesized using this approach, highlighting the correlation between ligand choice, topology, and functional application.

| Complex Formula | Metal | Ligand Combination | Dimensionality & Topology | Primary Application |

| {[Zn₂(L)(TP)₂(H₂O)·H₂O]}ₙ | Zn(II) | L + TP²⁻ | 2D, (4²·6)²(4⁸·6⁶·8) | CO₂ Cycloaddition[1] |

| [Zn(L)(HTMA)]ₙ | Zn(II) | L + HTMA²⁻ | 2D, sql net | CO₂ Cycloaddition[1] |

| [Cu₂(btb)(CN)₂]ₙ | Cu(I) | btb + CN⁻ (in situ) | 1D, Ladder-chain | Luminescence / Catalysis[2] |

| [Ag₂(btb)(muco)]ₙ | Ag(I) | btb + muco²⁻ | 3D, fsh net | Luminescence[2] |

| {[Zn(BBPTZ)₂(MeCN)₂]}ₙ | Zn(II) | BBPTZ + ClO₄⁻ | 1D, Chain | Fe³⁺ Fluorescent Sensing[4] |

(Note: L = 4,4'-(3,3'-dimethyl-(1,1'-biphenyl)-4,4'-diyl)bis(4H-1,2,4-triazole); TP = terephthalate; HTMA = 1,3,5-benzenetricarboxylate; btb = 4,4'-bis(1,2,4-triazolyl-1-yl)-biphenyl).

Functional Applications in Drug Development & Materials Science

A. Chemical Fixation of CO₂

Rigid bis-triazole MOFs are highly effective heterogeneous catalysts for the cycloaddition of CO₂ with epoxides to form cyclic carbonates—a vital reaction for synthesizing pharmaceutical precursors. The uncoordinated nitrogen atoms on the triazole rings act as Lewis basic sites, enriching CO₂ within the pores, while the coordinatively unsaturated metal centers (Lewis acid sites) activate the epoxide ring[1][3].

Fig 2. Mechanistic pathway for MOF-catalyzed CO2 cycloaddition utilizing bis-triazole basic sites.

B. Spin-Crossover (SCO) Phenomena

In advanced materials science, pairing rigid triazole/tetrazole ligands with Fe(II) yields Coordination Polymers exhibiting Spin-Crossover (SCO)[5]. The rigidity of the ligand is paramount here; it facilitates the efficient transmission of cooperative elastic interactions throughout the crystal lattice. When exposed to external stimuli (temperature, pressure), the Fe(II) centers transition between High-Spin (HS) and Low-Spin (LS) states. The rigid bis-triazole backbone ensures this transition is abrupt and occurs near room temperature, a critical requirement for memory devices and molecular switches[5].

C. Photoluminescent Chemical Sensors

When constructed with d¹⁰ metal ions (e.g., Zn²⁺, Cd²⁺), rigid bis-triazole frameworks exhibit strong photoluminescence due to ligand-to-metal charge transfer (LMCT) or intraligand π-π* transitions. Because the rigid backbone prevents non-radiative decay pathways (like bond rotation), these MOFs serve as highly sensitive fluorescent probes. For instance, specific Zn-bis(triazole) MOFs exhibit significant fluorescence quenching in the presence of trace Fe³⁺ ions, allowing for limits of detection (LoD) in the nanomolar range, which is highly applicable for environmental monitoring and biological assays[4].

References

-

Wang, W., Gong, C., Zhang, J., Bi, Y., Xu, H., & Xie, J. (2024). Construction of two metal-organic frameworks by rigid bis(triazole) and carboxylate mixed-ligands and their catalytic properties for CO2 cycloaddition reaction. Chinese Journal of Inorganic Chemistry.[Link]

-

Garcia, Y., et al. (n.d.). Crystal Engineering of FeII Spin Crossover Coordination Polymers Derived from Triazole or Tetrazole Ligands. CHIMIA.[Link]

-

Wang, X.-X., Li, Z.-X., Yu, B., & Cui, G.-H. (2015). Tuning zinc(II) coordination architectures by rigid long bis(triazole) and different carboxylates: Synthesis, structures and fluorescence properties. Inorganic Chemistry Communications.[Link]

-

Zhang, M., Yang, C., Wang, L., Zhou, H., Pan, Z., & Cheng, Q. (2017). Synthesis, crystal structure, and fluorescence properties of two 1-D chain polymers extended by a semi-rigid bis(triazole) ligand. Journal of Coordination Chemistry.[Link]

Sources

coordination modes of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene in MOFs

An In-Depth Technical Guide to the Coordination Modes of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene in MOFs

Part 1: Executive Summary

1,4-Di(1H-1,2,4-triazol-1-yl)benzene (commonly abbreviated as DTB , 1,4-TzB , or 1,4-btb ) represents a distinct class of rigid, nitrogen-rich ditopic ligands used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its more common flexible analog, 1,4-bis(1,2,4-triazol-1-ylmethyl)benzene (bbtz), DTB features a direct N–C bond between the triazole ring and the benzene core. This structural rigidity eliminates the conformational freedom of the methylene spacer, directing the formation of thermodynamically stable, high-dimensionality architectures (2D sheets and 3D pillared networks) rather than the supramolecular loops or entanglements often seen with flexible linkers.

This guide analyzes the coordination chemistry of DTB, focusing on its N-donor selectivity (N4 vs. N2), its role in semiconducting copper(I) iodide clusters, and its application in polyoxometalate (POM) hybrids.

Part 2: Ligand Profile & Synthesis

Structural Geometry

The DTB ligand consists of a central benzene ring substituted at the 1 and 4 positions by 1,2,4-triazole groups linked via the N1 nitrogen.

-

Rigidity: The absence of alkyl spacers forces the ligand into a relatively linear geometry, though steric repulsion between the triazole protons and the benzene ring induces a twist.

-

Torsion Angle: Crystallographic data indicates a dihedral angle of approximately 16.7° between the triazole and benzene planes.[1][2]

-

Donor Sites: Each triazole ring offers two potential coordination sites: N2 (proximal to the benzene ring) and N4 (distal). Steric hindrance usually favors coordination at the N4 position, making the ligand a linear, bridging ditopic linker.

Synthesis Protocol (Ullmann Coupling)

The synthesis of DTB requires the formation of a C–N bond between the triazole and the benzene ring, typically achieved via copper-catalyzed Ullmann coupling.[3]

Reagents:

-

1,2,4-Triazole (2.2 eq)[3]

-

1,4-Dibromobenzene (1.0 eq) or 1,4-Diiodobenzene

-

Catalyst: CuI (0.1–0.2 eq)

-

Ligand: trans-1,2-Diaminocyclohexane or 1,10-Phenanthroline

-

Base: K₃PO₄ or Cs₂CO₃

-

Solvent: DMF or DMSO[3]

Step-by-Step Protocol:

-

Charging: In a dry Schlenk flask, combine 1,4-dibromobenzene (10 mmol), 1,2,4-triazole (22 mmol), CuI (1 mmol), and K₃PO₄ (40 mmol).

-

Degassing: Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous DMF (20 mL) and the diamine ligand (2 mmol) via syringe.

-

Reaction: Heat to 110–120 °C for 24–48 hours.

-

Workup: Cool to room temperature. Pour into water (100 mL) to precipitate the crude product.

-

Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol/DMF to yield colorless crystals.

Part 3: Coordination Modes in MOFs

The coordination behavior of DTB is dictated by the "hard/soft" nature of the metal center and the steric demands of the framework.

Mode I: Distal N4–N4' Bridging (Dominant)

This is the most prevalent mode, where the ligand bridges two metal centers using the distal nitrogen (N4) of both triazole rings.

-

Geometry: Acts as a linear rod (~11–12 Å length).

-

Outcome: Formation of 1D chains or bridging 2D layers.

-

Example: In Cu(I)-Iodide CPs , DTB bridges [Cu₂I₂] clusters. The linearity of the N4–N4' mode aligns the inorganic clusters into conductive pathways, facilitating charge transport.

Mode II: Asymmetrical Bridging (N2–N4')

In rare cases involving sterically crowded clusters (e.g., Polyoxometalates), DTB may coordinate via N2 on one ring and N4 on the other, or involve N2 coordination to stabilize specific metal geometries.

-

Observation: Observed in Ag(I) complexes where the flexibility of the Ag coordination sphere allows for "unusual [2+4] asymmetrical modes."

Mode III: Chelation (Sterically Disfavored)

Chelation (N2, N4 binding to the same metal) is geometrically impossible for a single triazole ring due to the ring strain. However, the ligand cannot chelate a single metal using both triazole rings due to the para-substitution pattern.

Part 4: Case Studies & Applications

Case Study A: Semiconducting Chemiresistive Sensors

-

Material: [Cu₂I₂(DTB)] (CP1)

-

Structure: A 2D neutral coordination polymer where rhomboid [Cu₂I₂] dimers are linked by DTB ligands.

-

Mechanism: The DTB ligand provides a conjugated pathway between the inorganic Cu-I nodes. Upon exposure to volatile organic compounds (VOCs) like methanol, the solvation of the framework or surface interactions alters the charge transfer efficiency.

-

Performance: High selectivity for methanol with a detection limit in the ppb range.[4] The rigidity of DTB is crucial here; flexible analogs would collapse the pores or disrupt the conductive pathway.

Case Study B: Polyoxometalate (POM) Hybrids

-

Material: H3K2[Ag5(DTB)5][SiW12O40]2[5]

-

Structure: Keggin-type POM anions encapsulated within a cationic 3D framework formed by Ag(I) chains bridged by DTB.

-

Insight: The DTB ligand acts as a "structural director," determining the size of the cationic pockets that host the anionic POM clusters. The π-π stacking interactions between the benzene rings of adjacent DTB ligands further stabilize the 3D lattice.

Part 5: Visualization

Ligand Synthesis Workflow

Caption: Step-by-step Ullmann coupling protocol for the synthesis of the rigid DTB ligand.

Coordination Topology in MOFs

Caption: Logical flow of coordination modes leading to specific MOF topologies.

Part 6: Data Summary

| Parameter | Value / Description | Relevance |

| Ligand Name | 1,4-Di(1H-1,2,4-triazol-1-yl)benzene | Distinct from methyl-linked analogs |

| Abbreviation | DTB, 1,4-TzB | Used in MOF nomenclature |

| Molecular Weight | 212.21 g/mol | Precursor calculation |

| Dihedral Angle | ~16.7° | Determines pore shape/twist |

| Donor Atoms | N4 (Primary), N2 (Secondary) | Coordination sites |

| Crystal System | Monoclinic (P2₁/c) | Ligand packing |

| Key Application | Semiconducting CPs, Sensors | Electronic materials |

References

-

Zhang, H.-Y., Liu, L., Wang, H.-J., & Sun, J.-W. (2021).[5] "Asymmetrical Modification of Keggin Polyoxometalates by Sextuple Ag−N Coordination Polymeric Chains: Synthesis, Structure and Selective Separation of Cationic Dyes." ResearchGate.

-

Singh, A., et al. (2024). "Semiconducting 2D Copper(I) Iodide Coordination Polymer as a Potential Chemiresistive Sensor for Methanol." Small, Wiley-VCH.

-

Sun, Y.-Q., et al. (2017). "Crystal structure of 1,4-bis(1H-1,2,4-triazol-1-yl)benzene." IUCrData.

-

BenchChem Technical Data. "1,3-Di(1H-1,2,4-triazol-1-yl)benzene Synthesis Protocols (Analogous Methodology)."

Sources

Engineering Robustness: The Thermal Stability of Triazole-Based MOF Linkers

Executive Briefing

Metal-Organic Frameworks (MOFs) have revolutionized materials science, offering unprecedented surface areas and tunable porosities. However, a critical translational bottleneck has historically hindered their industrial and pharmaceutical application: structural degradation under thermal and hydrothermal stress. To overcome this, materials scientists have pivoted from traditional oxygen-donor carboxylate linkers to nitrogen-rich heterocycles. Among these, triazole-based linkers (specifically 1,2,3-triazoles and 1,2,4-triazoles) have emerged as privileged scaffolds, yielding frameworks capable of withstanding extreme temperatures without amorphization.

This technical whitepaper provides an in-depth analysis of the mechanistic drivers behind the thermal stability of triazole-linked MOFs, benchmarks their quantitative performance, and establishes a self-validating metrology for evaluating framework robustness in advanced applications, ranging from energetic materials to active pharmaceutical ingredient (API) catalysis.

Mechanistic Foundations of Triazole Stability

The exceptional thermal stability of triazole-based MOFs is not an accidental property; it is the direct result of deliberate thermodynamic and supramolecular engineering. Understanding the causality behind this stability requires examining the framework at the atomic level.

The Thermodynamic Sink of M–N Coordination

Traditional carboxylate linkers are highly susceptible to thermally induced decarboxylation. Triazoles, conversely, utilize their abundant nitrogen atoms to act as potent Lewis bases. When coordinated to transition metals (e.g., Cu, Zn) or alkali metals, they form highly covalent M–N coordinate bonds. The high bond dissociation energy of these M–N linkages creates a thermodynamic sink, significantly elevating the activation energy required for framework cleavage[1].

Supramolecular Reinforcement via Non-Covalent Interactions

Beyond primary coordination, triazole linkers inherently possess uncoordinated nitrogen atoms and can be functionalized with amino or nitro groups. This enables a dense secondary network of non-covalent interactions:

-

Hydrogen Bonding: In energetic MOFs utilizing bis(3-nitro-1H-1,2,4-triazole-5-yl) amine (BNTA), N–H and O–H hydrogen bonds can account for up to 40.5% of the total crystal contacts[1]. This locks the ligands into a rigid conformation, dampening thermal vibrations that would otherwise lead to entropy-driven collapse.

-

Stacking: The planar, aromatic nature of the triazole ring facilitates strong ligand-ligand

Mechanistic pathways driving the thermal stability of triazole-linked MOFs.

Quantitative Benchmarking of Triazole MOFs

The theoretical stability of triazole linkers translates directly into empirical robustness. As detailed in the table below, functionalizing the triazole core (e.g., with nitro groups to form 5,5′-dinitro-2H,2′H-3,3′-bi-1,2,4-triazole) or utilizing specific oxidation states (e.g., Cu(I) in CFA-8) yields decomposition temperatures (

Table 1: Thermal Stability Profiles of Selected Triazole MOFs

| Framework Designation | Linker Chemistry | Metal Node | Decomposition Temp ( | Primary Structural Reinforcement |

| CFA-8 | 1H-1,2,3-triazolate | Cu(I) | 400 °C (under N₂) | Coordinatively unsaturated Cu(I) sites with strong M-N bonds[2] |

| Complex 2 | 5,5′-dinitro-3,3′-bis-1,2,4-triazole-1-diol | Cu(II) | 333.3 °C | 1D polymeric structure stabilized by N–O bonds[3] |

| CALF-20 | 1,2,4-triazolate / oxalate | Zn(II) | > 300 °C | Intersecting square-shaped channels with dense packing[4] |

| BNTA-Compound 3 | Bis(3-nitro-1H-1,2,4-triazole-5-yl) amine | K(I) | 285 °C | Extensive N-H and O-H hydrogen bonding (40.5% of contacts)[1] |

| Zn(II) DAF/Hatz | 3-amino-1H-1,2,4-triazole | Zn(II) | 241 °C | 2D framework via extensive hydrogen bond interactions[5] |

Self-Validating Metrology for Thermal Stability

A critical error in MOF characterization is relying solely on basic mass-loss metrics to claim thermal stability. To ensure scientific integrity, thermal profiling must be treated as a self-validating system , where orthogonal analytical techniques confirm the findings of one another. The following step-by-step protocol is the gold standard for decoupling solvent volatilization from intrinsic framework decomposition[1][2].

Step 1: Isothermal Activation (Pre-drying)

-

Action: Heat the synthesized triazole MOF under dynamic vacuum at 150–250 °C for 10–12 hours prior to analysis[2].

-

Causality: Residual guest molecules (e.g., water, DMF) trapped in the pores can act as nucleophiles at elevated temperatures, inducing premature hydrolytic cleavage of the M–N bonds. Pre-drying ensures the measured stability reflects the intrinsic framework thermodynamics, preventing a solvent-mediated collapse from being misdiagnosed as inherent thermal weakness.

Step 2: Coupled TGA-DSC Analysis

-

Action: Subject the activated sample to a heating rate of 5 °C min⁻¹ under a continuous nitrogen flow (e.g., 50 mL/min) using a simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) instrument[1].

-

Causality: A slow heating rate minimizes thermal gradients within the sample crucible, preventing the artificial inflation of the decomposition temperature (

). DSC is run concurrently to serve as an internal validation mechanism: an exothermic peak without mass loss indicates a structural phase transition (e.g., pore collapse), whereas an exothermic peak coupled with mass loss definitively signifies ligand decomposition[3].

Step 3: Variable Temperature X-ray Powder Diffraction (VTXRPD)

-

Action: Collect XRPD patterns at 25 °C increments from room temperature up to the

identified by the TGA[2]. -

Causality: TGA only measures mass retention, which is a flawed proxy for structural integrity. A MOF may undergo amorphization (losing its porosity and catalytic utility) well before the organic linker volatilizes. VTXRPD acts as the final validation layer, proving that the crystalline lattice and pore architecture remain intact at the target temperature[2].

Workflow for self-validating thermal stability of triazole-based MOFs.

Translational Impact: Drug Development and Energetics

For drug development professionals and materials scientists, the thermal stability of triazole MOFs is not merely an academic curiosity—it is a regulatory and functional prerequisite.

Heterogeneous Catalysis in API Synthesis

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on click chemistry to construct 1,2,3-triazole pharmacophores. Magnetic copper-organic frameworks (e.g., Fe3O4@HKUST-1 derivatives) are deployed as highly efficient, recyclable catalysts for these reactions[6]. The thermal stability of the triazole-based MOF catalyst ensures that it can withstand elevated reactor temperatures without degrading and leaching toxic transition metals (like Cu or Zn) into the API product stream—a critical requirement for FDA compliance[6].

High-Energy Density Materials (HEDMs)

In the defense sector, energetic MOFs (E-MOFs) utilize nitrogen-rich triazoles to achieve high heats of detonation. However, traditional explosives are highly sensitive to thermal shock. By locking energetic triazole ligands (like BNTA or DNBT) into a rigid 3D coordination framework, the thermal stability is pushed past 330 °C[1][3]. The extensive hydrogen bonding and M-N coordination absorb thermal energy, drastically reducing the mechanical and thermal sensitivity of the material while maintaining a massive energetic payload[1][3].

Conclusion

The integration of 1,2,3-triazole and 1,2,4-triazole linkers into Metal-Organic Frameworks represents a paradigm shift in materials engineering. By leveraging the thermodynamic strength of M–N coordinate bonds and the supramolecular reinforcement of hydrogen-bonded networks, researchers can synthesize MOFs with decomposition temperatures exceeding 350 °C. When validated through rigorous, orthogonal metrology (TGA/DSC coupled with VTXRPD), these materials offer a highly reliable platform for the most demanding industrial applications, from pharmaceutical catalysis to advanced energetic materials.

References

- Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl)

- Source: PMC (National Institutes of Health)

- A structurally flexible triazolate-based metal–organic framework featuring coordinatively unsaturated copper(I)

- Source: PMC (National Institutes of Health)

- Source: PMC (National Institutes of Health)

- Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance Source: RSC Publishing URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. A structurally flexible triazolate-based metal–organic framework featuring coordinatively unsaturated copper( i ) sites - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT02672A [pubs.rsc.org]

- 3. High-Density Energetic Metal–Organic Frameworks Based on the 5,5′-Dinitro-2H,2′H-3,3′-bi-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine‐Functionalized Triazolate‐Based Metal–Organic Frameworks for Enhanced Diluted CO2 Capture Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A magnetic copper organic framework material as an efficient and recyclable catalyst for the synthesis of 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ullmann-Type Synthesis of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene

Introduction & Scope

1,4-Di(1H-1,2,4-triazol-1-yl)benzene (also known as 1,4-bis(1H-1,2,4-triazol-1-yl)benzene) is a highly symmetric, rigid bidentate ligand. It plays a crucial role in determining the structural architecture and physicochemical properties of coordination polymers and metal-organic frameworks (MOFs)[1]. The spatial arrangement of its triazole donor groups dictates the flexibility and coordination angles of the resulting supramolecular structures, leading to diverse materials with tunable thermal stabilities, magnetic characteristics, and semiconducting properties[1][2]. Furthermore, 1,2,4-triazole derivatives exhibit a wide range of bioactivities, and their metal complexes are investigated for targeted enzyme inhibition, such as protein tyrosine phosphatase[3].

This technical guide provides a field-proven, highly optimized protocol for the synthesis of 1,4-di(1H-1,2,4-triazol-1-yl)benzene via a copper-catalyzed Ullmann-type C-N cross-coupling reaction[4].

Mechanistic Principles & Experimental Design

The synthesis relies on the double N-arylation of 1H-1,2,4-triazole with 1,4-dibromobenzene. To ensure high yields and prevent the reaction from stalling at the mono-arylated intermediate, the catalytic system must be carefully engineered[4].

-

Catalyst Selection (CuI): Copper(I) iodide serves as an inexpensive and highly active precatalyst for C-N bond formation.

-

Ligand Causality (1,10-Phenanthroline): Bare Cu(I) salts are prone to disproportionation and poor solubility in organic media. The addition of a bidentate nitrogen ligand like 1,10-phenanthroline stabilizes the Cu(I) oxidation state and increases the electron density on the metal center. This electronically accelerates the rate-limiting oxidative addition of the highly stable aryl bromide bond.

-

Base Dynamics (K₂CO₃ vs. Cs₂CO₃): A mild inorganic base is essential to deprotonate 1H-1,2,4-triazole (pKa ~10.2), generating the nucleophilic triazolate anion. While Cs₂CO₃ offers superior solubility and kinetic rates in polar aprotic solvents, K₂CO₃ is utilized in this protocol as a highly effective, scalable, and cost-efficient alternative[4].

-

Thermodynamic Driving Force (DMF at 140 °C): N,N-Dimethylformamide (DMF) is selected to fully solubilize the organic substrates and the active copper-ligand complex. The elevated temperature (140 °C) provides the necessary activation energy to drive the oxidative addition and subsequent reductive elimination steps.

Catalytic cycle of the Ullmann C-N coupling for 1,4-di(1H-1,2,4-triazol-1-yl)benzene synthesis.

Reagent Stoichiometry & Reaction Optimization

To achieve complete double-coupling and suppress side reactions, an excess of both the nucleophile (1H-1,2,4-triazole) and the base is required. Table 1 outlines the precise stoichiometry for a standard 10 mmol scale synthesis, while Table 2 summarizes the empirical optimization data justifying these conditions.

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 1,4-Dibromobenzene | 235.90 | 1.0 eq | 2.36 g (10 mmol) | Electrophile |

| 1H-1,2,4-Triazole | 69.07 | 2.5 eq | 1.73 g (25 mmol) | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.2 eq | 380 mg (2 mmol) | Catalyst |

| 1,10-Phenanthroline | 180.21 | 0.2 eq | 360 mg (2 mmol) | Ligand |

| Potassium Carbonate | 138.21 | 3.0 eq | 4.15 g (30 mmol) | Base |

| Anhydrous DMF | N/A | N/A | 30 mL | Solvent |

Table 2: Optimization of Reaction Conditions